molecular formula C5H3Br3S B150425 2,3,5-Tribromo-4-methylthiophene CAS No. 67869-13-0

2,3,5-Tribromo-4-methylthiophene

Cat. No. B150425
Key on ui cas rn: 67869-13-0
M. Wt: 334.86 g/mol
InChI Key: DTLNXOZXOZCNMX-UHFFFAOYSA-N
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Patent
US05100520

Procedure details

A catholyte of 300 ml of methanol, 100 ml of methylene chloride, 15 g of zinc chloride, 0.5 g of methyltrioctylammonium chloride and 31 g of 3-methyl-2,4,5-tribromothiophene were electrolysed in electrolysis cell 1 at a current density of 50 mA/cm2 at the start and 25 mA/cm2 at the end of the batch, a voltage of 4 or 3 V, a temperature of 34° to 24° C. and pH of -0.8. The current consumption was 14.8 Ah. After addition of 500 ml of water to the catholyte and working up as described in Example 1, 17.4 g of 2,4-dibromo-3-methylthiophene (yield: 73.4%), 0.71 g of 2,3-dibromo-4-methylthiophene (yield: 3%) and 2.92 g of 4-bromo-3-methylthiophene (yield: 17.8%) were obtained.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
15 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO.[CH3:3][C:4]1[C:8]([Br:9])=[C:7]([Br:10])[S:6][C:5]=1[Br:11]>[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-].[Zn+2].[Cl-].C(Cl)Cl>[Br:11][C:5]1[S:6][CH:7]=[C:8]([Br:9])[C:4]=1[CH3:3].[Br:10][C:7]1[S:6][CH:5]=[C:4]([CH3:3])[C:8]=1[Br:9] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
CC1=C(SC(=C1Br)Br)Br
Step Three
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Step Five
Name
Quantity
15 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 34° to 24° C. and pH of -0.8
CUSTOM
Type
CUSTOM
Details
The current consumption
ADDITION
Type
ADDITION
Details
After addition of 500 ml of water to the catholyte

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C(C1C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 73.4%
Name
Type
product
Smiles
BrC=1SC=C(C1Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05100520

Procedure details

A catholyte of 300 ml of methanol, 100 ml of methylene chloride, 15 g of zinc chloride, 0.5 g of methyltrioctylammonium chloride and 31 g of 3-methyl-2,4,5-tribromothiophene were electrolysed in electrolysis cell 1 at a current density of 50 mA/cm2 at the start and 25 mA/cm2 at the end of the batch, a voltage of 4 or 3 V, a temperature of 34° to 24° C. and pH of -0.8. The current consumption was 14.8 Ah. After addition of 500 ml of water to the catholyte and working up as described in Example 1, 17.4 g of 2,4-dibromo-3-methylthiophene (yield: 73.4%), 0.71 g of 2,3-dibromo-4-methylthiophene (yield: 3%) and 2.92 g of 4-bromo-3-methylthiophene (yield: 17.8%) were obtained.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
15 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO.[CH3:3][C:4]1[C:8]([Br:9])=[C:7]([Br:10])[S:6][C:5]=1[Br:11]>[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-].[Zn+2].[Cl-].C(Cl)Cl>[Br:11][C:5]1[S:6][CH:7]=[C:8]([Br:9])[C:4]=1[CH3:3].[Br:10][C:7]1[S:6][CH:5]=[C:4]([CH3:3])[C:8]=1[Br:9] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
CC1=C(SC(=C1Br)Br)Br
Step Three
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Step Five
Name
Quantity
15 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 34° to 24° C. and pH of -0.8
CUSTOM
Type
CUSTOM
Details
The current consumption
ADDITION
Type
ADDITION
Details
After addition of 500 ml of water to the catholyte

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C(C1C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 73.4%
Name
Type
product
Smiles
BrC=1SC=C(C1Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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